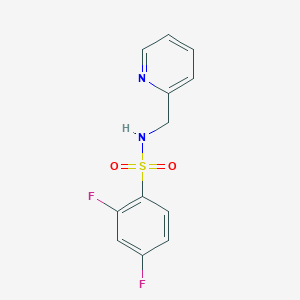

2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14523412

Molecular Formula: C12H10F2N2O2S

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F2N2O2S |

|---|---|

| Molecular Weight | 284.28 g/mol |

| IUPAC Name | 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H10F2N2O2S/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 |

| Standard InChI Key | OSMKFZIKRXWSMG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |

Introduction

Synthesis and Characterization

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide, the synthesis would likely involve 2,4-difluorobenzenesulfonyl chloride reacting with pyridin-2-ylmethylamine. Characterization techniques such as NMR, IR, and mass spectrometry are used to confirm the structure of the compound.

Biological Activity

While specific data on 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide is not available, sulfonamides in general have shown potential in various biological activities:

-

Antimicrobial Activity: Many sulfonamides exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis.

-

Anticancer Activity: Some sulfonamide derivatives have been explored for their anticancer potential, often targeting specific enzymes or pathways involved in cancer cell proliferation.

-

Anti-inflammatory Activity: Certain sulfonamides may also possess anti-inflammatory properties, although this is less common.

Research Findings and Data

Given the lack of specific data on 2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide, we can look at related compounds for insights into their biological activities and structural properties.

| Compound Type | Biological Activity | Structural Features |

|---|---|---|

| Sulfonamides | Antimicrobial, Anticancer | Sulfonamide group (-SO2NH2) |

| Fluorinated Sulfonamides | Enhanced pharmacokinetics | Fluorine substitution |

| Pyridine-based Sulfonamides | Potential for improved bioavailability | Pyridine ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume